

# Texin® 192A Technical Support Center: Warping Issues

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Compound of Interest		
Compound Name:	Texin 192A	
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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding warping issues encountered when 3D printing with Texin® 192A, a thermoplastic polyurethane (TPU).

# Troubleshooting Guide Q: How can I prevent my Texin® 192A prints from warping?

Warping occurs when a thermoplastic cools and shrinks unevenly, causing the edges of the print to lift off the build plate.[1][2][3][4] This phenomenon can compromise the dimensional accuracy and structural integrity of your printed parts. Follow these systematic steps to mitigate warping.

- 1. Optimize Print Bed Adhesion: Poor first-layer adhesion is a primary cause of warping.[4][5] The initial layer must remain firmly anchored to the build plate for the duration of the print.
- Clean the Build Surface: Before every print, thoroughly clean the build plate with isopropyl alcohol to remove any dust, grease, or residue.[6][7]
- Use an Adhesion Promoter: Applying a thin, even layer of a glue stick or a specialized 3D printing adhesive can significantly improve the bond between the print and the bed.[1][5][7]

## Troubleshooting & Optimization





- Select the Right Build Surface: While glass beds can be used, a PEI (Polyetherimide) sheet or textured build plate often provides superior adhesion for TPUs.[1]
- 2. Control Thermal Conditions: Large temperature differences between the printed material and its surroundings are the fundamental cause of the stress that leads to warping.[2][3]
- Use a Heated Bed: A heated print bed helps keep the base of the model warm and reduces the rate of shrinkage.[1][5] For Texin® 192A, a bed temperature between 45°C and 60°C is a good starting point.
- Utilize an Enclosure: A printer enclosure helps maintain a stable and elevated ambient temperature around the print.[1][2] This slows the cooling process for all layers, reducing internal stresses.[2]
- Disable or Reduce Part Cooling for Initial Layers: The part cooling fan should be turned off for at least the first few layers to prevent them from cooling too rapidly.[1][6] After the initial layers, a low fan speed (20-40%) can be introduced if needed for overhangs and fine details.
- 3. Adjust Slicer Settings: Your slicer software offers powerful tools to mechanically counteract the forces of warping.
- Print Slower: Reducing the print speed, especially for the initial layers, can improve adhesion and reduce stress.[5][6]
- Use a Brim or Raft: A brim adds a single-layer extension around the base of your model, increasing surface area and adhesion. A raft adds a disposable base underneath the entire print.[2][5] Both are effective at holding down the corners of your print.[5]

# Frequently Asked Questions (FAQs)

Q: What is the primary cause of warping in thermoplastic printing? A: Warping is caused by the material shrinking as it cools.[2][3] When hot, extruded plastic is deposited onto a cooler layer, it begins to cool and contract. This contraction creates internal stresses that pull on the underlying layers, and if the stress is greater than the model's adhesion to the build plate, the edges will lift and deform.[3][4]



- Q: Does the geometry of my model affect the likelihood of warping? A: Yes. Large, flat models are more susceptible to warping because they have a larger surface area that experiences thermal contraction.[4][8] Models with sharp corners are also prone to lifting at those points due to the concentration of stress.
- Q: Why is drying Texin® 192A filament important? A: Texin® thermoplastic polyurethane resins are hygroscopic, meaning they readily absorb moisture from the atmosphere.[9] Printing with moist filament can lead to poor layer adhesion, inconsistent extrusion, and surface defects, which can exacerbate warping issues. It is critical to dry the filament according to the manufacturer's specifications before use.[9][10]
- Q: Can the printer's environment cause warping? A: Absolutely. Drafts or sudden temperature changes in the room can cause parts of the print to cool unevenly, leading to warping.[7] This is why using an enclosure is highly recommended to create a controlled and stable printing environment.[1][2]

## **Data Presentation**

# **Table 1: Recommended Starting Parameters for Texin® 192A**

Note: These are suggested starting points. Optimal settings may vary depending on the specific printer, environmental conditions, and part geometry.



Parameter	Recommended Value	Notes
Nozzle Temperature	220 - 240 °C	Start in the middle of the range and adjust based on extrusion quality and layer adhesion.
Heated Bed Temperature	45 - 60 °C	A higher temperature can improve adhesion, but setting it too high may deform the base of the print.[5]
Print Speed (Initial Layers)	15 - 25 mm/s	A slower first layer ensures a strong bond with the build plate.[6]
Print Speed (General)	30 - 50 mm/s	TPU requires slower printing speeds than rigid materials like PLA or ABS.
Part Cooling Fan	0% for first 3-5 layers, then 20-40%	Rapid cooling of the initial layers is a major cause of warping.[1][6]
Bed Adhesion Aids	PEI Sheet, Glue Stick, or Specialized Adhesives	Essential for keeping the print anchored to the bed.[1][5]
Filament Preparation	Dry at 88-99°C for a minimum of 4 hours	Texin® is hygroscopic and must be dried to prevent printing defects.[9][10]

# Experimental Protocols Protocol: Print Bed Adhesion Optimization

This protocol provides a systematic method to determine the most effective bed surface and adhesion promoter for printing Texin® 192A on your specific equipment.

Objective: To identify the combination of build surface and adhesion aid that provides the strongest first-layer adhesion and minimizes warping.



#### Materials:

- 3D Printer with a heated bed
- Texin® 192A filament (properly dried)
- Standard build surfaces (e.g., Glass, PEI sheet, Textured Plate)
- Adhesion promoters (e.g., Isopropyl alcohol, Glue Stick, 3D printing adhesive)
- A standardized test model (e.g., a 100mm x 100mm x 2mm flat square)

#### Methodology:

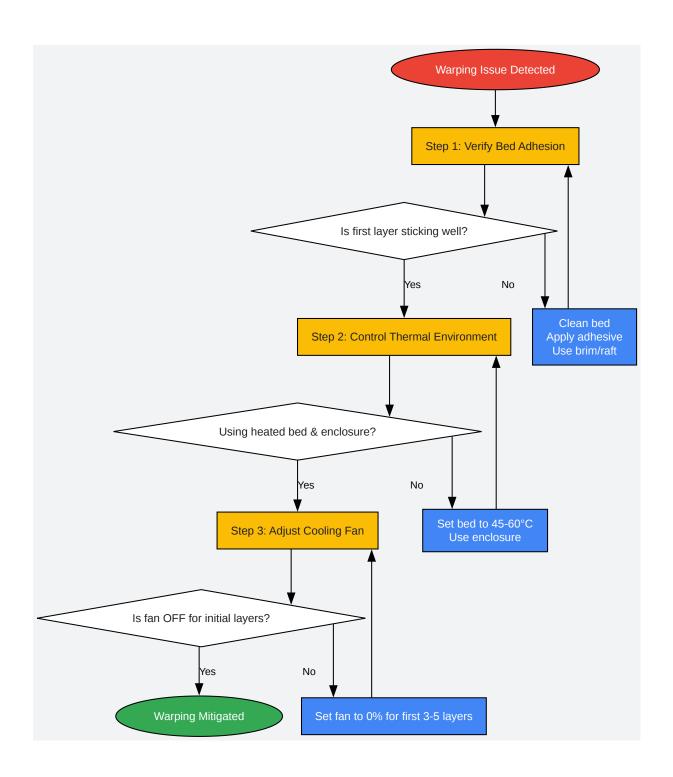
- Establish a Baseline:
  - Select one build surface (e.g., Glass).
  - Clean the surface thoroughly with isopropyl alcohol.
  - Using the recommended starting parameters from Table 1, print the test model without any additional adhesion promoters.
  - After the print finishes and the bed cools, observe the result. Note any signs of warping,
     corner lifting, or premature detachment. Record these observations.
- Test Adhesion Promoters:
  - On the same build surface, apply a thin, even layer of a glue stick.
  - Print the same test model using identical slicer settings.
  - Record observations regarding warping and adhesion.
  - Repeat this process for each adhesion promoter you wish to test.
- · Test Different Build Surfaces:
  - Switch to a different build surface (e.g., PEI sheet).



- Repeat the entire sequence from Step 1 (baseline clean surface) and Step 2 (testing each adhesion promoter) for this new surface.
- Record all observations systematically.
- Data Analysis:
  - Compare the results across all tested combinations.
  - The optimal combination is the one that results in the test model printing with no visible warping or lifting and requires moderate effort to remove once cooled.

## **Visualizations**

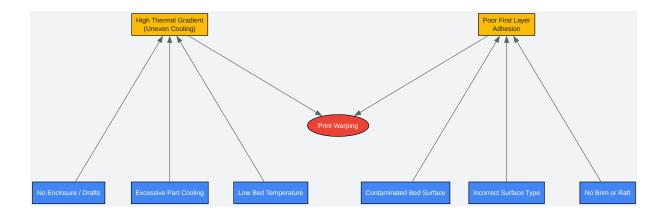




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Caption: A workflow diagram for troubleshooting warping issues.





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Caption: Causal factors contributing to print warping.

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